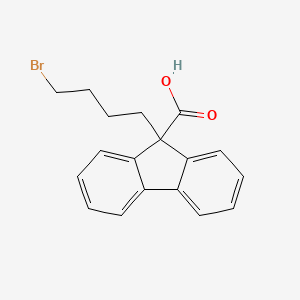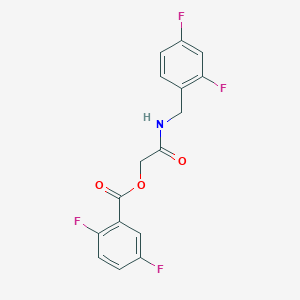
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a fluorinated benzoate derivative. Fluorinated benzoates are often used in pharmaceutical and agrochemical industries due to their unique properties .
Molecular Structure Analysis
The molecular structure of similar compounds, such as Methyl 2,4-difluorobenzoate, consists of a benzoate core with fluorine atoms at the 2 and 4 positions .Physical And Chemical Properties Analysis
Similar compounds, like Methyl 2,4-difluorobenzoate, have a density of 1.3±0.1 g/cm3, boiling point of 198.8±25.0 °C at 760 mmHg, and a flash point of 72.3±18.1 °C .Applications De Recherche Scientifique
Herbicidal Activity
Compounds with difluorobenzyl components have demonstrated significant promise in agricultural applications, particularly as herbicides. For example, a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has shown potent herbicidal activity against annual weeds and good rice selectivity under both greenhouse and field conditions, with a favorable environmental and mammalian toxicity profile (Hwang et al., 2005).
Antitumor Properties
Fluorinated benzothiazoles, including those with amino phenyl groups, have been synthesized and evaluated for their cytotoxic activities in vitro. These compounds have displayed potent efficacy against certain breast cancer cell lines, highlighting their potential as anticancer agents. This research area explores the structural activity relationships and the impact of fluorination on biological activity (Hutchinson et al., 2001).
Material Science and Photophysical Properties
The exploration of fluorinated compounds extends into material science, where they have been utilized in the synthesis of novel polymers and materials with unique photophysical properties. For instance, polyfluorodibenz[b,f][1,4]oxazepines have been synthesized through the cyclization of 2-[(polyfluorobenzylidene)amino]phenols, displaying moderate to high yields. These materials are of interest for their structural and photophysical properties, which can be pivotal in developing new materials for electronic and photonic applications (Allaway et al., 2002).
Pharmaceutical Applications
In pharmaceutical research, derivatives of difluorobenzyl and related compounds have been investigated for their antimicrobial and anticonvulsant activities. This research highlights the potential of these compounds in developing new therapeutic agents. For instance, novel imidazolone derivatives have shown promising anticonvulsant activity, suggesting the utility of these compounds in designing new drugs for treating seizures (Khalifa et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO3/c17-10-3-4-13(19)12(5-10)16(23)24-8-15(22)21-7-9-1-2-11(18)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNXXBMEDLYMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)
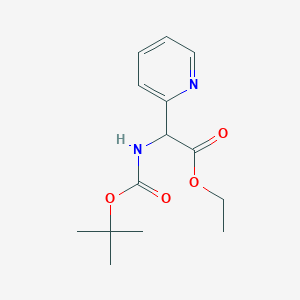
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

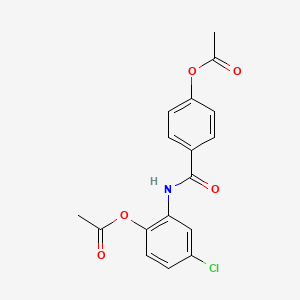
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)
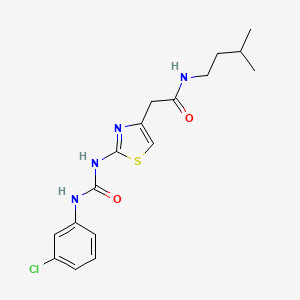
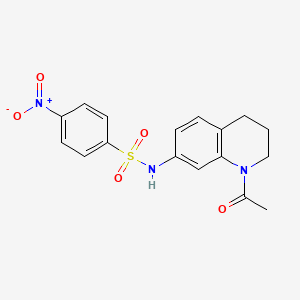
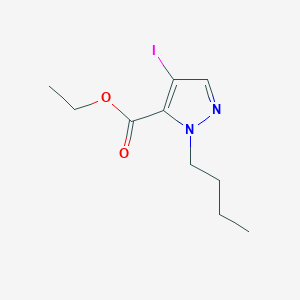
![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)
